molecular formula C18H22N6O4S B6439868 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole CAS No. 2549006-00-8

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole

Cat. No. B6439868
CAS RN: 2549006-00-8
M. Wt: 418.5 g/mol
InChI Key: UDHWAVGMKJQYPT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole, pyridazine, pyrrolidine, sulfonyl, and oxazole. Triazoles are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities . Pyridazines are also a class of heterocyclic compounds known for their biological activities . Pyrrolidines are five-membered ring structures that are prevalent in many biologically active compounds . Sulfonyl groups are often used in medicinal chemistry for their ability to increase the polarity of a compound, improving its solubility in water . Oxazoles are another class of heterocycles that have been studied for their medicinal properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the triazole and pyridazine rings might undergo reactions with electrophiles or nucleophiles, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling the compound .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHWAVGMKJQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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